1,3,5-Benzenetrithiol

Beschreibung

The exact mass of the compound 1,3,5-Benzenetrithiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Benzenetrithiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Benzenetrithiol including the price, delivery time, and more detailed information at info@benchchem.com.

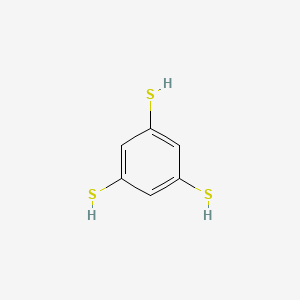

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzene-1,3,5-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCKKUIJCYNZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436231 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38004-59-0 | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Benzenetrithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,3,5-Benzenetrithiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 1,3,5-Benzenetrithiol (BTT), a trifunctional thiol derivative of benzene, serves as a critical building block in supramolecular chemistry, materials science, and nanotechnology. Its unique molecular architecture, characterized by a threefold rotational symmetry and reactive thiol groups, allows for the construction of complex, well-defined structures such as metal-organic frameworks (MOFs) and functionalized polymers. This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, reactivity, and applications of 1,3,5-benzenetrithiol, with a focus on the underlying principles that govern its utility in advanced scientific research.

Introduction: The Significance of 1,3,5-Benzenetrithiol

1,3,5-Benzenetrithiol, with the chemical formula C₆H₆S₃, is a yellow crystalline solid that has garnered significant interest due to its symmetrical and versatile molecular structure.[1] The strategic placement of three thiol (-SH) groups on the benzene ring at the 1, 3, and 5 positions imparts a high degree of symmetry and functionality. This arrangement makes it an ideal tritopic linker for the design and synthesis of two- and three-dimensional networks with predictable geometries. Its applications are diverse, ranging from its use as a reducing agent and catalyst to its role as a fundamental component in the fabrication of advanced materials with tailored optical, electrical, and magnetic properties.[1]

Chemical Structure and Bonding: A Molecular Perspective

A low-temperature X-ray diffraction study of 1,3,5-benzenetriol revealed a planar molecule with approximate D₃h point symmetry.[2] This high degree of symmetry is expected to be largely preserved in 1,3,5-benzenetrithiol. The C-C bond lengths within the aromatic ring are anticipated to be uniform, characteristic of the delocalized π-electron system of benzene.

The carbon-sulfur (C-S) bond is a key feature of this molecule. The interaction between the sulfur p-orbitals and the aromatic π-system is a subject of interest. While sulfur is less electronegative than oxygen, it is more polarizable, which can influence the electronic properties of the benzene ring. The thiol groups are electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution, although this is counteracted by the inductive electron-withdrawing effect of the sulfur atom.

The orientation of the thiol groups relative to the benzene ring can vary. Free rotation around the C-S bond is expected in the gas phase or in solution. In the solid state, intermolecular interactions, such as hydrogen bonding between the thiol groups, would likely dictate a more ordered arrangement.

Caption: Molecular structure of 1,3,5-Benzenetrithiol.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of 1,3,5-benzenetrithiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. A ¹H-NMR spectrum of 1,3,5-benzenetrithiol in deuterated chloroform (CDCl₃) shows distinct signals for the aromatic protons and the thiol protons.[3] The aromatic protons typically appear as a singlet due to the symmetry of the molecule, while the thiol protons also give rise to a singlet, the chemical shift of which can be sensitive to concentration and temperature due to hydrogen bonding.

-

¹³C-NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. One would expect two signals in the ¹³C-NMR spectrum of 1,3,5-benzenetrithiol: one for the carbon atoms bonded to the thiol groups and another for the carbon atoms bonded to hydrogen.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies for 1,3,5-benzenetrithiol would include:

-

S-H stretch: A weak absorption band typically in the region of 2550-2600 cm⁻¹.

-

C-S stretch: A band of variable intensity in the fingerprint region.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1,3,5-benzenetrithiol would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 174.31 g/mol .[4]

| Spectroscopic Data | Characteristic Features |

| ¹H-NMR (CDCl₃) | Aromatic H: singlet; Thiol S-H: singlet[3] |

| IR Spectroscopy | S-H stretch (~2550-2600 cm⁻¹), Aromatic C-H and C=C stretches |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 174 |

Synthesis of 1,3,5-Benzenetrithiol

Several synthetic routes to 1,3,5-benzenetrithiol have been reported, often starting from readily available benzene derivatives. A common precursor is 1,3,5-triaminobenzene. The synthesis of 1,3,5-triaminobenzene itself can be achieved through various methods, including the reduction of 1,3,5-trinitrobenzene.

A Plausible Synthetic Pathway:

A potential and historically significant route to molecules with a 1,3,5-tri-substituted pattern on a benzene ring involves the hydrolysis of 1,3,5-triaminobenzene. While this is well-documented for the synthesis of phloroglucinol, a similar principle could be adapted for the synthesis of 1,3,5-benzenetrithiol, likely through the diazotization of 1,3,5-triaminobenzene followed by reaction with a sulfur nucleophile.

Protocol for the Synthesis of 1,3,5-Triaminobenzene (a Precursor):

The following is a representative procedure for the synthesis of 1,3,5-triaminobenzene from 1,3,5-trinitrobenzene, a key intermediate.

Caption: Synthetic route to 1,3,5-triaminobenzene.

Step-by-Step Methodology:

-

Reduction of 1,3,5-Trinitrobenzene: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 1,3,5-trinitrobenzene and a suitable reducing agent, such as tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).

-

Heating and Reaction: The reaction mixture is heated under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess acid is carefully neutralized with a base, such as sodium hydroxide (NaOH), until the solution is alkaline. This will precipitate tin hydroxides.

-

Extraction: The aqueous mixture is then extracted with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 1,3,5-triaminobenzene. Further purification can be achieved by recrystallization.

Conversion to 1,3,5-Benzenetrithiol:

The conversion of 1,3,5-triaminobenzene to 1,3,5-benzenetrithiol would typically involve a Sandmeyer-type reaction.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Benzenetrithiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 1,3,5-Benzenetrithiol. Designed for professionals in research and development, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and applications, ensuring a thorough understanding for its use in advanced materials and pharmaceutical development.

Introduction: The Structural Significance of 1,3,5-Benzenetrithiol

1,3,5-Benzenetrithiol, also known as 1,3,5-trimercaptobenzene, is an organosulfur compound with the chemical formula C₆H₆S₃.[1] Its molecular structure is characterized by a benzene ring symmetrically substituted with three thiol (-SH) groups. This unique arrangement imparts a high degree of functionality and specific reactivity, making it a valuable building block in various fields of chemistry and materials science. The presence of three thiol groups offers multiple sites for coordination, derivatization, and self-assembly, rendering it a versatile precursor for the synthesis of complex molecular architectures.

Physicochemical Properties

1,3,5-Benzenetrithiol is a yellow crystalline solid with a distinct thiophenol odor.[1] It is generally insoluble in water but exhibits solubility in many organic solvents, including acetone and ethers.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆S₃ | [1][2] |

| Molecular Weight | 174.31 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [3][4] |

| Melting Point | 58.0 to 62.0 °C | [3] |

| Boiling Point | 327.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | 5.22 ± 0.11 | [1] |

| Solubility | Soluble in acetone | [1] |

| CAS Number | 38004-59-0 | [2] |

Spectroscopic Characterization

The structural identity and purity of 1,3,5-Benzenetrithiol are typically confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive evidence for the structure of 1,3,5-Benzenetrithiol.

-

¹H NMR: Due to the molecule's C₃ symmetry, the three aromatic protons are chemically equivalent and appear as a singlet in the aromatic region of the spectrum. Similarly, the three thiol protons are also equivalent and give rise to another singlet.

-

¹³C NMR: The symmetry of the molecule results in two distinct signals in the ¹³C NMR spectrum: one for the three carbons bonded to the thiol groups and another for the three carbons bonded to hydrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3,5-Benzenetrithiol displays characteristic absorption bands that confirm the presence of its functional groups. Key vibrational modes include:

-

S-H Stretching: A weak to medium absorption band is typically observed in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of the thiol functional group.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are found just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic Ring): Several sharp absorption bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-S Stretching: The C-S stretching vibration typically appears as a weak absorption in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 1,3,5-Benzenetrithiol would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (174.31). The fragmentation pattern would likely involve the loss of hydrogen atoms, thiol groups, and potentially rearrangement products, providing further confirmation of the molecular structure.

Chemical Properties and Reactivity

The chemical behavior of 1,3,5-Benzenetrithiol is dominated by the reactivity of its three thiol groups.

Acidity and Redox Chemistry

The thiol protons of 1,3,5-Benzenetrithiol are acidic and can be deprotonated by bases to form the corresponding trithiolate. The predicted pKa of the first dissociation is approximately 5.22.[1]

As a thiol, it is susceptible to oxidation. In the presence of oxidizing agents, the thiol groups can be oxidized to form disulfide bridges, leading to the formation of polymeric structures. This reductive nature makes it useful as a reducing agent in certain chemical reactions.[1]

Coordination Chemistry and Use as a Tripodal Ligand

The three thiol groups of 1,3,5-Benzenetrithiol are strategically positioned to act as a tripodal ligand, capable of coordinating to a single metal center in a facial manner.[5] This coordination can lead to the formation of stable metal complexes with well-defined geometries. The soft nature of the sulfur donor atoms makes it particularly suitable for coordinating with soft metal ions. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, where 1,3,5-Benzenetrithiol can serve as a versatile node.[6]

Synthesis and Purification

While several synthetic routes to 1,3,5-Benzenetrithiol have been reported, a common laboratory-scale preparation involves the reduction of a suitable precursor. A representative synthesis starts from the readily available 1,3,5-trinitrobenzene.

Experimental Protocol: Synthesis from 1,3,5-Trinitrobenzene

This protocol is a generalized representation and should be adapted with appropriate safety precautions and literature review.

-

Reduction of the Nitro Groups: 1,3,5-trinitrobenzene is reduced to 1,3,5-triaminobenzene. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid.

-

Diazotization: The resulting 1,3,5-triaminobenzene is then subjected to diazotization by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the tris(diazonium) salt.

-

Thiocyanation: The tris(diazonium) salt is subsequently reacted with a thiocyanate salt, such as potassium thiocyanate, to introduce the thiocyanate groups onto the benzene ring, forming 1,3,5-tris(thiocyanato)benzene.

-

Hydrolysis: Finally, the thiocyanate groups are hydrolyzed to thiol groups by treatment with a reducing agent, such as sodium borohydride, followed by acidic workup to yield 1,3,5-Benzenetrithiol.

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Applications in Materials Science and Drug Development

The unique structural and chemical properties of 1,3,5-Benzenetrithiol make it a valuable molecule in several advanced applications.

Self-Assembled Monolayers (SAMs)

The thiol groups of 1,3,5-Benzenetrithiol have a strong affinity for noble metal surfaces, particularly gold. This property allows it to form highly ordered self-assembled monolayers (SAMs) on these surfaces. The tripodal nature of the molecule can lead to the formation of robust and well-defined monolayers with potential applications in molecular electronics, sensing, and surface functionalization.

Metal-Organic Frameworks (MOFs)

As a tripodal ligand, 1,3,5-Benzenetrithiol is an excellent candidate for the construction of porous MOFs. The sulfur-based coordination can lead to MOFs with unique electronic and catalytic properties compared to their oxygen-based analogues. These materials have potential applications in gas storage, separation, and catalysis.[6]

Drug Development

In the context of drug development, the thiol groups of 1,3,5-Benzenetrithiol can be used as anchor points for the attachment of pharmacophores or for conjugation to biomolecules. Its ability to chelate metal ions may also be of interest in the design of metal-based therapeutics or diagnostic agents.

Safety and Handling

1,3,5-Benzenetrithiol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is a combustible substance and should be kept away from sources of ignition.[1]

Conclusion

1,3,5-Benzenetrithiol is a highly functionalized aromatic molecule with a rich and versatile chemistry. Its unique tripodal structure and the reactivity of its thiol groups make it a valuable tool for researchers in materials science, coordination chemistry, and drug development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in scientific research and technological applications.

References

-

1,3,5-Benzenetrithiol - ChemBK. (2024-04-10). Retrieved from [Link]

- Synthesis and Coordination Chemistry of a Tris(benzene-o-dithiolato)-functionalized Ligand as a Siderophore Analog. (2013).

- Benzene-1,3,5-triol at 105 K. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.

-

Phloroglucinol. In Wikipedia. Retrieved from [Link]

-

1,3,5-Benzenetrithiol. In PubChem. Retrieved from [Link]

-

1,3,5-Benzenetriol. In NIST Chemistry WebBook. Retrieved from [Link]

-

phloroglucinol. In Organic Syntheses Procedure. Retrieved from [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). In ResearchGate. Retrieved from [Link]

-

Tripodal ligand. In Wikipedia. Retrieved from [Link]

-

Benzene-1,3,5-triol at 105 K. (2008). In ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). In Chemistry LibreTexts. Retrieved from [Link]

-

1,3,5-Benzenetriol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of 1,3,5-Trinitrosobenzene. (2023-08-06). In ResearchGate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1,3,5-Benzenetrithiol | C6H6S3 | CID 10154267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,5-Benzenetrithiol | 38004-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,3,5-BENZENETRITHIOL | 38004-59-0 [chemicalbook.com]

- 5. Tripodal ligand - Wikipedia [en.wikipedia.org]

- 6. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Synthesis of 1,3,5-Benzenetrithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetrithiol, also known as 1,3,5-trimercaptobenzene, is a highly significant molecule in the fields of materials science, coordination chemistry, and drug development. Its tripodal thiol functionality allows for the formation of self-assembled monolayers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) with unique electronic and structural properties. In medicinal chemistry, it serves as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the primary synthetic routes to 1,3,5-benzenetrithiol, offering detailed, step-by-step protocols and an analysis of the advantages and disadvantages of each method. The presented routes are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction

The symmetrically substituted benzene ring of 1,3,5-benzenetrithiol, with its three reactive thiol groups, offers a unique platform for creating highly ordered molecular architectures. The propensity of thiols to form strong bonds with metal surfaces and to undergo a variety of chemical transformations makes this molecule a valuable building block for advanced materials and complex organic synthesis. This guide will explore three principal synthetic pathways to 1,3,5-benzenetrithiol, starting from readily available precursors: 1,3,5-trichlorobenzene, 1,3,5-benzenetrisulfonyl chloride, and phloroglucinol. Each route will be discussed in detail, providing researchers with the necessary information to select and implement the most suitable method for their specific application.

Route 1: Nucleophilic Aromatic Substitution of 1,3,5-Trichlorobenzene

This route is one of the most direct methods for the synthesis of 1,3,5-benzenetrithiol. It involves a triple nucleophilic aromatic substitution (SNAr) reaction on 1,3,5-trichlorobenzene with a sulfur nucleophile, typically sodium hydrosulfide (NaSH).

Chemical Rationale

The three chlorine atoms on the benzene ring are susceptible to nucleophilic attack, although the aromatic ring itself is electron-rich. The reaction, therefore, requires forcing conditions, such as high temperatures and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), to proceed at a reasonable rate. The use of a strong nucleophile like sodium hydrosulfide is essential to displace the chloride leaving groups.

Overall Transformation

Caption: Nucleophilic substitution of 1,3,5-trichlorobenzene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nucleophilic aromatic substitution on polychlorinated benzenes.

Materials:

-

1,3,5-Trichlorobenzene

-

Sodium hydrosulfide (NaSH), anhydrous

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add anhydrous N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: While stirring under an inert atmosphere, add anhydrous sodium hydrosulfide (NaSH) in slight excess (e.g., 3.3 equivalents) to the NMP.

-

Heating: Heat the mixture to approximately 150-180 °C to dissolve the NaSH.

-

Substrate Addition: Once the NaSH is dissolved, add 1,3,5-trichlorobenzene (1 equivalent) to the hot reaction mixture.

-

Reaction: Continue heating the reaction mixture at 180-200 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 1 with concentrated hydrochloric acid. This will protonate the thiolate intermediates to form the desired trithiol. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-benzenetrithiol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

| Parameter | Value |

| Reactants | 1,3,5-Trichlorobenzene, Sodium Hydrosulfide |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 180-200 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | Moderate to Good |

Advantages and Disadvantages

-

Advantages: This is a relatively direct route from a commercially available starting material.

-

Disadvantages: Requires harsh reaction conditions (high temperature). The use of NMP can make product isolation challenging due to its high boiling point. Sodium hydrosulfide is hygroscopic and malodorous.

Route 2: Reduction of 1,3,5-Benzenetrisulfonyl Chloride

This method involves the synthesis of 1,3,5-benzenetrisulfonyl chloride as a key intermediate, followed by its reduction to the corresponding trithiol.

Chemical Rationale

The synthesis of the trisulfonyl chloride can be achieved by the chlorosulfonation of benzene, although this can lead to isomeric mixtures. A more controlled approach involves the diazotization of 1,3,5-triaminobenzene followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride. The subsequent reduction of the sulfonyl chloride groups to thiols is a well-established transformation, often accomplished using reducing agents like triphenylphosphine or zinc and acid.[1]

Overall Transformation

Sources

An In-depth Technical Guide to 1,3,5-Benzenetrithiol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,3,5-Benzenetrithiol, a versatile tripodal thiol with significant applications in materials science, coordination chemistry, and drug development. We will delve into its fundamental properties, synthesis methodologies, spectroscopic characterization, and key applications, offering insights for researchers and professionals in these fields.

Core Identifiers and Physicochemical Properties

1,3,5-Benzenetrithiol, a key building block in various scientific disciplines, is identified by several key parameters. Its symmetric substitution pattern provides a unique platform for creating well-ordered molecular architectures.

| Identifier | Value | Source(s) |

| CAS Number | 38004-59-0 | [1] |

| Molecular Formula | C₆H₆S₃ | [2][3] |

| Molecular Weight | 174.31 g/mol | [4][1] |

| IUPAC Name | Benzene-1,3,5-trithiol | [3] |

| Synonyms | 1,3,5-Trimercaptobenzene, Benzene-1,3,5-trithiole | [4][2][5] |

| Appearance | White to orange to green powder/crystal | [5] |

| Melting Point | 58-62 °C | [5] |

| Solubility | Soluble in acetone and other organic solvents like alcohols and ethers; insoluble in water.[2] |

Synthesis of 1,3,5-Benzenetrithiol: The Newman-Kwart Rearrangement

A robust and widely applicable method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement.[6][7] This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol.[6][7] The driving force for this reaction is the thermodynamic stability of the C=O double bond formed at the expense of a C=S double bond.[6]

The synthesis of 1,3,5-Benzenetrithiol can be achieved from its oxygen analog, phloroglucinol (1,3,5-trihydroxybenzene), through a triple Newman-Kwart rearrangement.[8]

Caption: Synthetic pathway to 1,3,5-Benzenetrithiol via a triple Newman-Kwart rearrangement.

Experimental Protocol

Step 1: Synthesis of 1,3,5-Tris(dimethylthiocarbamoyloxy)benzene (O-Trithiocarbamate)

-

To a solution of phloroglucinol (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.3 equivalents).

-

To this mixture, add dimethylthiocarbamoyl chloride (3.3 equivalents) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the crude product with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum to yield the O-trithiocarbamate.

Step 2: Triple Newman-Kwart Rearrangement to 1,3,5-Tris(dimethylthiocarbamoylthio)benzene (S-Trithiocarbamate)

-

Heat the O-trithiocarbamate obtained in the previous step in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere (e.g., Argon or Nitrogen).

-

Maintain the temperature between 250-300 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Purify the crude S-trithiocarbamate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 3: Hydrolysis to 1,3,5-Benzenetrithiol

-

Suspend the purified S-trithiocarbamate in a solution of potassium hydroxide or sodium hydroxide (excess) in a mixture of water and a co-solvent like ethanol or methanol.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 1,3,5-Benzenetrithiol can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 1,3,5-Benzenetrithiol.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show two signals: a singlet for the three equivalent aromatic protons and a singlet for the three thiol protons. The chemical shifts will vary depending on the deuterated solvent used. |

| ¹³C NMR | The carbon-13 NMR spectrum will be characterized by two signals corresponding to the two sets of equivalent carbon atoms in the benzene ring: the three carbons bearing the thiol groups and the three unsubstituted carbons. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,3,5-Benzenetrithiol (m/z = 174.3). Fragmentation patterns may involve the loss of thiol groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

Applications in Research and Development

The unique tripodal structure and the reactivity of the thiol groups make 1,3,5-Benzenetrithiol a valuable molecule in several areas of research and development.

Coordination Chemistry and Supramolecular Assembly

As a tripodal ligand, 1,3,5-Benzenetrithiol can coordinate to metal centers through its three thiol groups, leading to the formation of stable metal complexes and coordination polymers. This tripodal nature allows for the construction of well-defined three-dimensional structures with potential applications in catalysis and materials science.[9]

Caption: Role of 1,3,5-Benzenetrithiol as a tripodal ligand in forming complexes and extended networks.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

1,3,5-Benzenetrithiol serves as a versatile building block for the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In MOFs, the thiol groups coordinate with metal ions to form porous, crystalline structures. In COFs, the thiol groups can undergo reactions to form covalent linkages, resulting in robust and porous organic networks.[10][11][12] These materials have potential applications in gas storage, separation, and catalysis.

Nanoparticle Synthesis and Functionalization

The thiol groups of 1,3,5-Benzenetrithiol exhibit a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This property is exploited for the functionalization of nanoparticles, enabling their stabilization and the introduction of specific functionalities.[13][14] The tripodal nature of 1,3,5-Benzenetrithiol can lead to a more robust and stable anchoring onto the nanoparticle surface compared to monodentate thiols.

Drug Development and Antioxidant Properties

Thiols are known to act as antioxidants by scavenging free radicals.[2] The multiple thiol groups in 1,3,5-Benzenetrithiol enhance its potential as a potent antioxidant. This property is of interest in drug development for conditions associated with oxidative stress. Furthermore, the ability of thiols to chelate heavy metals suggests potential applications in the treatment of metal poisoning.

Safety and Handling

1,3,5-Benzenetrithiol is a combustible substance with a strong, unpleasant odor.[2] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[2] In case of accidental ingestion or inhalation, immediate medical attention should be sought.[2]

References

-

ChemBK . 1,3,5-Benzenetrithiol. [Link]

-

PubChem . 1,3,5-Benzenetrithiol. [Link]

-

Zeitschrift für Naturforschung B . A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring. [Link]

-

Organic Chemistry Portal . Newman-Kwart Rearrangement. [Link]

-

Wikipedia . Newman–Kwart rearrangement. [Link]

-

PubMed . Supramolecular and coordination polymer complexes supported by a tripodal tripyridine ligand containing a 1,3,5-triethylbenzene spacer. [Link]

-

MDPI . A Perspective on the Application of Covalent Organic Frameworks for Detection and Water Treatment. [Link]

-

Chemical Society Reviews . Covalent organic frameworks (COFs): from design to applications. [Link]

-

MDPI . Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. [Link]

-

CORE . Nanoparticles: Synthesis, Surface Modification and Functionalization for Biological and Environmental Applications. [Link]

-

NIST WebBook . 1,3,5-Benzenetriol. [Link]

-

NIST WebBook . 1,3,5-Benzenetriol. [Link]

-

ChemWhat . 1,3,5-BENZENETRITHIOL CAS#: 38004-59-0. [Link]

- Google Patents. Synthesis process of 1, 3, 5-triaminobenzene.

-

International Journal of Materials and Chemistry . Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

-

ResearchGate . Benzene-1,3,5-triol at 105 K. [Link]

-

ResearchGate . Crystal Engineering of Covalent Organic Frameworks Based on Hydrazine and Hydroxy-1,3,5-Triformylbenzenes. [Link]

-

ResearchGate . Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. [Link]

-

SupraBank . benzene-1,3,5-triol. [Link]

-

Organic Chemistry Data . NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate . FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]...[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 1,3,5-Benzenetrithiol | C6H6S3 | CID 10154267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 1,3,5-Benzenetrithiol | 38004-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Supramolecular and coordination polymer complexes supported by a tripodal tripyridine ligand containing a 1,3,5-triethylbenzene spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Covalent organic frameworks (COFs): from design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach [mdpi.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

The Solubility of 1,3,5-Benzenetrithiol in Organic Solvents: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1,3,5-Benzenetrithiol (BTT), a key building block in materials science and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and material processing, this document offers a detailed analysis of BTT's behavior in a variety of organic solvents. While quantitative data in the public domain is scarce, this guide establishes a framework for understanding and predicting solubility based on solvent properties. Furthermore, it provides comprehensive, step-by-step protocols for the experimental determination of BTT solubility using both gravimetric and spectroscopic methods, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of 1,3,5-Benzenetrithiol

1,3,5-Benzenetrithiol (CAS 38004-59-0), also known as 1,3,5-trimercaptobenzene, is a unique aromatic thiol featuring three sulfhydryl groups symmetrically arranged on a benzene ring.[1] This trifunctionality makes it a versatile precursor for the synthesis of a wide array of materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers.[2] Its applications are found in fields such as gas storage, catalysis, and the development of novel optical and electronic materials.[2]

The efficacy of BTT in these synthetic applications is fundamentally linked to its solubility in the chosen reaction medium. Proper solvent selection is paramount for achieving homogeneous reaction conditions, controlling reaction rates, and facilitating the isolation and purification of the final products. A thorough understanding of BTT's solubility profile is, therefore, not merely a matter of physical characterization but a critical prerequisite for successful and reproducible research and development.

Physicochemical Properties of 1,3,5-Benzenetrithiol

A foundational understanding of the physical and chemical properties of 1,3,5-Benzenetrithiol is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₆S₃ | [2] |

| Molecular Weight | 174.31 g/mol | [2] |

| Appearance | White to orange to green crystalline powder | [3] |

| Melting Point | 58.0 to 62.0 °C | [3] |

| Odor | Strong, characteristic thiol odor | [2] |

| pKa (predicted) | 5.22 ± 0.11 | [2] |

The presence of three thiol groups introduces a degree of polarity and the potential for weak hydrogen bonding. However, the dominant feature of the molecule is the nonpolar aromatic ring. This dual character dictates its solubility, which is a balance between these competing factors.

Understanding the Solubility of 1,3,5-Benzenetrithiol in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules.

The Role of Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to act as hydrogen bond donors (protic) or their lack thereof (aprotic).[5]

-

Polar Protic Solvents: These solvents, such as alcohols, contain O-H or N-H bonds and can engage in hydrogen bonding.[5]

-

Polar Aprotic Solvents: These solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess significant dipole moments but lack O-H or N-H bonds.[5]

-

Non-polar Solvents: Solvents like hexane and toluene have low dielectric constants and primarily interact through weak van der Waals forces.[4]

1,3,5-Benzenetrithiol, with its aromatic core, is expected to be readily soluble in non-polar and polar aprotic solvents that can effectively solvate the benzene ring through van der Waals and dipole-dipole interactions. While the thiol groups can act as weak hydrogen bond donors and acceptors, their contribution is less significant than that of a hydroxyl group.[6] Consequently, its solubility in polar protic solvents will depend on the balance between the favorable interactions with the thiol groups and the unfavorable interactions with the nonpolar aromatic ring.

Expected Qualitative Solubility of 1,3,5-Benzenetrithiol

Based on the principles outlined above, the following table provides an expected qualitative solubility profile for 1,3,5-Benzenetrithiol in a range of common organic solvents. It is important to note that this is a predictive framework, and experimental verification is crucial for quantitative assessment.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Insoluble | The non-polar aromatic ring dominates, leading to unfavorable interactions with the highly polar water molecules.[2] |

| Methanol | Polar Protic | Soluble | The small alkyl chain of methanol allows for favorable interactions with the thiol groups without significant disruption from the aromatic ring. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can effectively solvate the thiol groups. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for dipole-dipole interactions with the thiol groups, while its organic character favorably interacts with the benzene ring.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds due to its moderate polarity and ability to solvate both polar and non-polar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving many otherwise sparingly soluble compounds. |

| Chloroform | Non-polar | Soluble | The non-polar nature of chloroform leads to favorable van der Waals interactions with the aromatic ring of BTT. |

| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene results in strong π-π stacking interactions with the benzene ring of BTT, leading to high solubility. |

| Hexane | Non-polar | Sparingly Soluble | While both are non-polar, the strong cohesive forces between the planar BTT molecules may not be sufficiently overcome by the weaker van der Waals interactions with the linear hexane molecules. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, rigorous experimental protocols are necessary. The following sections detail two widely accepted methods for determining the solubility of a solid organic compound like 1,3,5-Benzenetrithiol.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining solubility.[7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3,5-Benzenetrithiol to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture by agitating it at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) using a mechanical shaker or magnetic stirrer. This ensures that the dissolution equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or watch glass.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

The final weight of the evaporating dish minus its initial tare weight gives the mass of the dissolved 1,3,5-Benzenetrithiol.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in g/L or mg/mL.

-

Solubility (g/L) = (Mass of dissolved BTT in g) / (Volume of solvent in L)

-

-

Excess Solute: The presence of undissolved solid throughout the equilibration period is a visual confirmation that the solution is saturated.

-

Constant Temperature: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Equilibration Time: A 24-48 hour equilibration period is generally sufficient to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Drying to Constant Weight: This step ensures that all the solvent has been removed, providing an accurate mass of the dissolved solute.

Caption: Gravimetric solubility determination workflow.

UV-Vis Spectroscopic Method for Solubility Determination

For aromatic compounds like 1,3,5-Benzenetrithiol, UV-Vis spectroscopy offers a sensitive and high-throughput alternative to the gravimetric method.[9] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 1,3,5-Benzenetrithiol in the desired solvent with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Determine the wavelength of maximum absorbance (λmax) of BTT in the chosen solvent by scanning a moderately concentrated standard solution across the UV range (typically 200-400 nm).[10]

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown saturated solution.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 4.1.1, step 1) to prepare a saturated solution of BTT.

-

-

Sample Preparation and Analysis:

-

After equilibration and settling of the excess solid, withdraw a small aliquot of the supernatant and filter it as described previously.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility of BTT in that solvent.

-

Solubility (g/L) = (Concentration from calibration curve in g/L) x (Dilution factor)

-

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the adherence to the Beer-Lambert law within the tested concentration range.

-

Dilution within Linear Range: Diluting the saturated solution is crucial to ensure that the absorbance measurement is within the linear dynamic range of the spectrophotometer and the calibration curve.

-

Solvent Blank: The spectrophotometer should be zeroed with the pure solvent to subtract any background absorbance from the solvent itself.

Caption: UV-Vis spectroscopic solubility workflow.

Safety and Handling Considerations

1,3,5-Benzenetrithiol is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: It causes skin and serious eye irritation.[3]

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a refrigerator under an inert atmosphere, as it is sensitive to air and heat.[3]

Conclusion

While a comprehensive, publicly available quantitative database for the solubility of 1,3,5-Benzenetrithiol in a wide range of organic solvents is currently limited, this technical guide provides a robust framework for understanding and predicting its solubility based on fundamental chemical principles. The detailed experimental protocols for both gravimetric and UV-Vis spectroscopic methods empower researchers to generate the precise, application-specific data required for their work. A systematic approach to solvent selection, grounded in the principles of polarity and intermolecular interactions, combined with rigorous experimental validation, is essential for unlocking the full potential of this versatile molecule in the advancement of materials science and synthetic chemistry.

References

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Mustansiriyah University. (n.d.). Determination of Solubility by Gravimetric Method.

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1,3,5-Benzenetrithiol. Retrieved from [Link]

- This reference is a placeholder for a general organic chemistry textbook th

- This reference is a placeholder for a general analytical chemistry textbook th

- This reference is a placeholder for a general analytical chemistry textbook th

- This reference is a placeholder for a specific research article that might mention the use of 1,3,5-Benzenetrithiol in a particular solvent, providing anecdotal evidence of its solubility.

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

- This reference is a placeholder for a specific research article that might mention the use of 1,3,5-Benzenetrithiol in a particular solvent, providing anecdotal evidence of its solubility.

-

ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

- This reference is a placeholder for a specific research article that might mention the use of 1,3,5-Benzenetrithiol in a particular solvent, providing anecdotal evidence of its solubility.

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

- This reference is a placeholder for a specific research article that might mention the use of 1,3,5-Benzenetrithiol in a particular solvent, providing anecdotal evidence of its solubility.

-

University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

- This reference is a placeholder for a specific research article that might mention the use of 1,3,5-Benzenetrithiol in a particular solvent, providing anecdotal evidence of its solubility.

-

PubChem. (n.d.). 1,3,5-Benzenetrithiol. Retrieved from [Link]

Sources

- 1. 1,3,5-Benzenetrithiol | C6H6S3 | CID 10154267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,3,5-Benzenetrithiol | 38004-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. types of organic solvents [types_of_organic_solvents.tengerchemical.com]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to 1,3,5-Benzenetrithiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3,5-Benzenetrithiol, a unique organosulfur compound, stands as a pivotal building block in the realms of supramolecular chemistry, materials science, and nanotechnology. Its trifunctional nature and C3 symmetry make it an exceptional tripodal ligand for the construction of complex architectures, including metal-organic frameworks (MOFs) and self-assembled monolayers. This guide provides a comprehensive overview of 1,3,5-benzenetrithiol, detailing its fundamental properties, synthesis, reactivity, and diverse applications, with a particular focus on its emerging role in biomedical research and drug development.

Core Molecular and Physical Properties

1,3,5-Benzenetrithiol, also known as 1,3,5-trimercaptobenzene, is a yellow crystalline solid with a characteristic thiophenol odor.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆S₃ | [1][2] |

| Molecular Weight | 174.31 g/mol | [3][4][5] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 58.0 to 62.0 °C | [3] |

| Solubility | Soluble in acetone | [3] |

| CAS Number | 38004-59-0 | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 1,3,5-benzenetrithiol is a multi-step process that requires careful control of reaction conditions. A robust and widely applicable method involves the triple Newman-Kwart rearrangement of an O-aryl trithiocarbamate derived from 1,3,5-trihydroxybenzene (phloroglucinol).[6][7] This synthetic strategy is predicated on the thermodynamic favorability of converting a C=S double bond into a more stable C=O double bond.[8]

Rationale for the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is an intramolecular thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate.[9] The driving force for this reaction is the significantly greater bond energy of the carbonyl (C=O) group compared to the thiocarbonyl (C=S) group.[8] This rearrangement is a cornerstone in the synthesis of thiophenols from their corresponding phenols.

Experimental Protocol: A Step-by-Step Guide

The synthesis of 1,3,5-benzenetrithiol can be conceptualized in three key stages:

-

Formation of the O-Aryl Trithiocarbamate: 1,3,5-Trihydroxybenzene is reacted with a thiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form the corresponding O-aryl trithiocarbamate.[6][7]

-

Triple Newman-Kwart Rearrangement: The O-aryl trithiocarbamate is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce the triple intramolecular rearrangement to the S-aryl trithiocarbamate.[6][8]

-

Hydrolysis to the Thiol: The resulting S-aryl trithiocarbamate is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide or potassium hydroxide in methanol) to yield the final product, 1,3,5-benzenetrithiol.[8]

Caption: Synthetic pathway to 1,3,5-Benzenetrithiol.

Purification

Purification of 1,3,5-benzenetrithiol is typically achieved by recrystallization from a suitable solvent or by column chromatography.[10] Given its sensitivity to oxidation, all purification steps should be performed under an inert atmosphere.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1,3,5-benzenetrithiol is dominated by the nucleophilic character of its three thiol groups. These groups can be readily deprotonated to form the corresponding trithiolate, a potent nucleophile that can react with a variety of electrophiles.

S-Alkylation

The thiol groups of 1,3,5-benzenetrithiol readily undergo S-alkylation with alkyl halides and other electrophiles in the presence of a base. This reaction proceeds via a standard SN2 mechanism and is a versatile method for introducing organic functionalities onto the benzene core.

Coordination Chemistry

As a tripodal ligand, 1,3,5-benzenetrithiol can coordinate to metal centers through its three sulfur atoms. This has led to its extensive use in the synthesis of coordination complexes and metal-organic frameworks (MOFs).[11] The geometry of the resulting complexes is dictated by the coordination preferences of the metal ion and the steric constraints of the ligand.

Caption: Coordination of 1,3,5-Benzenetrithiol to a metal ion.

Spectroscopic Characterization

A comprehensive understanding of the structure and purity of 1,3,5-benzenetrithiol relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3,5-benzenetrithiol is expected to show two key signals: a singlet for the three equivalent aromatic protons and a singlet for the three thiol protons. The chemical shifts of these protons can be influenced by the solvent and the presence of impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit two signals for the aromatic carbons: one for the carbons bearing the thiol groups and another for the unsubstituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3,5-benzenetrithiol is characterized by several key absorption bands. A weak S-H stretching band is typically observed around 2550-2600 cm⁻¹.[1] Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region.[12][13]

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of 1,3,5-benzenetrithiol. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique structural and chemical properties of 1,3,5-benzenetrithiol have made it a valuable tool in various scientific disciplines.

Materials Science and Nanotechnology

1,3,5-Benzenetrithiol is a key component in the fabrication of advanced materials. Its ability to form self-assembled monolayers on metal surfaces is utilized in the development of sensors, electronic devices, and corrosion inhibitors.[2] Furthermore, its role as a tripodal linker is crucial in the design and synthesis of porous metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.[14][15][16]

Biomedical Applications

The thiol groups of 1,3,5-benzenetrithiol impart it with interesting biological properties, making it a candidate for various biomedical applications.

-

Antioxidant Properties: Thiols are known to be effective antioxidants, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The three thiol groups in 1,3,5-benzenetrithiol suggest it may possess potent antioxidant activity.

-

Heavy Metal Chelation: The soft sulfur atoms of the thiol groups have a high affinity for soft metal ions, such as mercury, lead, and cadmium.[17][18] This makes 1,3,5-benzenetrithiol a potential chelating agent for the treatment of heavy metal poisoning.

-

Drug Delivery: As a versatile linker, 1,3,5-benzenetrithiol can be used to functionalize nanoparticles for targeted drug delivery.[19][20][21][22] Its three thiol groups provide multiple attachment points for drugs, targeting ligands, and imaging agents.

Safety and Handling

1,3,5-Benzenetrithiol is a combustible substance with a strong, unpleasant odor.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

1,3,5-Benzenetrithiol is a molecule of significant scientific interest, with a rich chemistry and a growing number of applications. Its synthesis via the Newman-Kwart rearrangement provides a reliable route to this valuable compound. As research continues to explore its potential in materials science, coordination chemistry, and particularly in the biomedical field, the importance of this versatile tripodal thiol is set to expand even further.

References

-

1,3,5-Benzenetrithiol - ChemBK. (2024). Retrieved from [Link]

-

Newman–Kwart rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

- Glaser, T., & Heidemeier, M. (2009). A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring.

-

Newman-Kwart Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Wan, T., et al. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. Physical Chemistry Chemical Physics, 23(30), 16183-16191.

- Zwier, T. S. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society, 139(1), 197-206.

- Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.

-

1,3,5-Benzenetrithiol. (n.d.). ChemBK. Retrieved from [Link]

- Heidemeier, M., & Glaser, T. (2009). A Triple Newman-Kwart Rearrangement at a Fully Substituted Benzene Ring.

- An, J., et al. (2013). Multi-functional metal–organic frameworks assembled from a tripodal organic linker.

-

Soft metal preferences of 1,3-benzenediamidoethanethiol. (2004). ResearchGate. Retrieved from [Link]

- Scheer, M., et al. (2013). Synthesis and Coordination Chemistry of a Tris(benzene-o-dithiolato)-functionalized Ligand as a Siderophore Analog.

-

Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry. OpenStax. Retrieved from [Link]

- 2-PHENYLBUTYRONITRILE. (1977). Organic Syntheses, 57, 88.

-

Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry. OpenStax. Retrieved from [Link]

- CYCLOUNDECANECARBOXYLIC ACID. (1990). Organic Syntheses, 69, 135.

-

1,3,5-Benzenetriol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

1,3,5-Benzenetrithiol. (n.d.). PubChem. Retrieved from [Link]

-

1,3,5-Benzenetriol. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

- Wang, C., et al. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(33), 14764-14767.

-

13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

-

1,3,5-BENZENETRITHIOL. (n.d.). ChemWhat. Retrieved from [Link]

- 4,5-DIBENZOYL-1,3-DITHIOLE-2-THIONE. (1998). Organic Syntheses, 75, 173.

- 1,3-DIHYDROXYPHENAZINE. (2014). Organic Syntheses, 91, 10.

-

Functionalized nanoparticles. (n.d.). Medcomadvance. Retrieved from [Link]

-

1,3,5-Benzenetrithiol. (n.d.). TCI (Shanghai) Development Co., Ltd. Retrieved from [Link]

- Kruk, T., et al. (2015). Functionalized Particles Designed for Targeted Delivery. Molecules, 20(8), 14762-14803.

- Khan, I., et al. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 15(10), 2419.

- Flachenecker, D., et al. (2018). Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. Molecules, 23(10), 2530.

- Lee, S. H., et al. (2023). Superior Heavy Metal Ion Adsorption Capacity in Aqueous Solution by High-Density Thiol-Functionalized Reduced Graphene Oxides.

- Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. (2017). Dalton Transactions, 46(24), 7858-7867.

- Zhang, X., et al. (2020). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Crystal Growth & Design, 20(12), 7726-7731.

- Xing, H., et al. (2016). Aptamer-Functionalized Nanoparticles in Targeted Delivery and Cancer Therapy. Journal of Biomedical Nanotechnology, 12(10), 1837-1850.

- Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy). (2023). Frontiers in Chemistry, 11, 1245851.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 1,3,5-Benzenetrithiol | 38004-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,3,5-Benzenetrithiol | C6H6S3 | CID 10154267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. Newman-Kwart Rearrangement [organic-chemistry.org]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. znaturforsch.com [znaturforsch.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Functionalized nanoparticles - Medcomadvance [medcomadvance.com]

- 20. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

spectroscopic data for 1,3,5-Benzenetrithiol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Benzenetrithiol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1,3,5-benzenetrithiol, a key building block in materials science and organic synthesis.[1] As a molecule with a unique symmetrical structure, its characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a clear illustration of fundamental spectroscopic principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to acquire and interpret spectroscopic data for this and similar aromatic thiol compounds.

Introduction to 1,3,5-Benzenetrithiol: Structure and Significance

1,3,5-Benzenetrithiol (also known as 1,3,5-trimercaptobenzene) is an organic sulfur compound with the chemical formula C₆H₆S₃.[1][2] It is a solid, often appearing as a white to orange or green crystalline powder, and possesses a strong, characteristic thiol odor.[1][3][4] Its molecular structure consists of a benzene ring symmetrically substituted with three thiol (-SH) groups at positions 1, 3, and 5. This high degree of symmetry profoundly influences its spectroscopic signatures.

The molecule's utility stems from the reactivity of its thiol groups, which can be used to form self-assembled monolayers on metal surfaces, act as a reducing agent, or serve as a precursor in the synthesis of organometallic complexes and multifunctional materials with interesting optical and electronic properties.[1] Accurate structural confirmation and purity assessment are paramount, making a thorough understanding of its spectroscopic data essential.

Physicochemical Properties of 1,3,5-Benzenetrithiol:

| Property | Value | Source |

| Molecular Formula | C₆H₆S₃ | [2][5] |

| Molecular Weight | 174.31 g/mol | [2][5] |

| Monoisotopic Mass | 173.96316371 Da | [5] |

| Melting Point | 58.0 to 62.0 °C | [3][4] |

| Appearance | White to Orange to Green powder/crystal | [1][3][4] |

| CAS Number | 38004-59-0 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).[7][8]

¹H NMR Spectroscopy of 1,3,5-Benzenetrithiol

Causality Behind Experimental Choices: ¹H NMR is the first-line technique for confirming the identity of proton-containing compounds. For 1,3,5-benzenetrithiol, we expect a simple spectrum due to its C₃ᵥ symmetry. This simplicity is a direct consequence of the chemical equivalence of the aromatic protons and the thiol protons.

Data Interpretation and Analysis:

The structure of 1,3,5-benzenetrithiol dictates that there are only two distinct types of protons:

-

Aromatic Protons (Hₐ): The three protons on the benzene ring (at positions 2, 4, and 6) are chemically equivalent.

-

Thiol Protons (Hₛ): The three protons of the thiol groups are also chemically equivalent.

This leads to a ¹H NMR spectrum with two signals:

-

A singlet for the three aromatic protons.

-

A singlet for the three thiol protons.

Observed ¹H NMR Data:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C-H ) | ~7.0 | Singlet | 3H |

| Thiol (S-H ) | ~3.5 | Singlet | 3H |

| (Data based on typical spectra, such as that provided by Tokyo Chemical Industry)[9] |

The aromatic protons appear in the expected downfield region (6.5-8.0 δ) due to the deshielding effect of the benzene ring current.[10] The thiol proton signal is found further upfield. It is important to note that the chemical shift of thiol protons can be variable and is sensitive to factors like solvent, concentration, and temperature, as it can participate in hydrogen bonding.[6]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3,5-benzenetrithiol and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 or 500 MHz). Standard acquisition parameters are typically sufficient.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio, though for a sample of this concentration, 8 to 16 scans are usually adequate.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. The resulting spectrum should be phased and the baseline corrected. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

-

Analysis: Integrate the signals to confirm the 1:1 ratio of aromatic to thiol protons.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis of 1,3,5-Benzenetrithiol.

¹³C NMR Spectroscopy of 1,3,5-Benzenetrithiol

Causality Behind Experimental Choices: ¹³C NMR complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in a molecule.[7][8] Given the high symmetry of 1,3,5-benzenetrithiol, a very simple spectrum is predicted, which serves as a powerful confirmation of its structure.

Data Interpretation and Analysis:

The symmetry of the molecule results in only two unique carbon environments:

-

Substituted Aromatic Carbons (C-S): The three carbons directly bonded to the thiol groups are chemically equivalent.

-

Unsubstituted Aromatic Carbons (C-H): The three carbons bonded to hydrogen atoms are also chemically equivalent.

Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only two distinct signals.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C -S | 135 - 145 |

| C -H | 120 - 130 |

| (Predicted values are based on typical chemical shifts for substituted benzene rings. Specific literature data for 1,3,5-benzenetrithiol is not readily available in the initial search but can be inferred from related structures.)[11] |

The carbon atom attached to the electronegative sulfur atom (C-S) is expected to be more deshielded and thus appear further downfield compared to the carbon atom bonded to hydrogen (C-H).

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Acquisition: ¹³C NMR requires a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay between pulses to obtain a good signal-to-noise ratio.

-